molecular formula C16H13Cl2O2P B14737192 Bis(2-chloro-2-phenylethenyl)phosphinic acid CAS No. 4895-50-5

Bis(2-chloro-2-phenylethenyl)phosphinic acid

Cat. No.: B14737192
CAS No.: 4895-50-5
M. Wt: 339.1 g/mol
InChI Key: VVZZGGIOQPWFIH-UHFFFAOYSA-N
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Description

Bis(2-chloro-2-phenylethenyl)phosphinic acid: is a chemical compound with the molecular formula C16H13Cl2O2P It is known for its unique structure, which includes two chloro-phenylethenyl groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloro-2-phenylethenyl)phosphinic acid typically involves the reaction of 2-chloro-2-phenylethylene with a phosphinic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like a Lewis acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-chloro-2-phenylethenyl)phosphinic acid is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the study of reaction mechanisms and catalysis .

Biology: In biological research, this compound is investigated for its potential as a bioisostere, which can mimic the behavior of other biologically active molecules. It is also studied for its interactions with enzymes and proteins .

Medicine: Its unique structure allows it to interact with biological targets in specific ways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .

Mechanism of Action

The mechanism of action of bis(2-chloro-2-phenylethenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic acid moiety plays a crucial role in these interactions, often forming strong bonds with metal ions or active sites of enzymes .

Comparison with Similar Compounds

    Phosphonic acids: Compounds with a similar phosphorus-containing structure but with different substituents.

    Phosphinic acids: Compounds with a similar phosphinic acid moiety but different organic groups attached.

Uniqueness: Bis(2-chloro-2-phenylethenyl)phosphinic acid is unique due to its specific combination of chloro-phenylethenyl groups and phosphinic acid. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

4895-50-5

Molecular Formula

C16H13Cl2O2P

Molecular Weight

339.1 g/mol

IUPAC Name

bis(2-chloro-2-phenylethenyl)phosphinic acid

InChI

InChI=1S/C16H13Cl2O2P/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-12H,(H,19,20)

InChI Key

VVZZGGIOQPWFIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)O)Cl

Origin of Product

United States

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